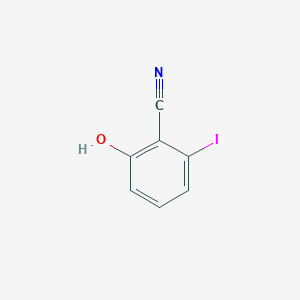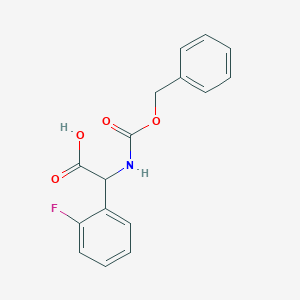![molecular formula C13H23NO4 B3039705 (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid CAS No. 1279038-01-5](/img/structure/B3039705.png)
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Controllable Phase Separation
This compound has been used in the development of a controllable phase separation system . In the presence of Boc-7-aminoheptanoic acid (Boc-7), phase separation occurs in mixtures of miscible organic solvent and water . This phase separation system can capture and release various substances in a controllable manner, making it a multifunctional extractant .
Protein DNA Conjugation
Protein DNA conjugation technology uses chemical methods to accurately anchor protein molecules to DNA strands . This technology combines the biological potential of proteins with the structural accuracy and programming capabilities of DNA, and is widely permeated in various scientific research and biomedical applications .
Genetic Engineering and Gene Therapy
In the field of genetic engineering and gene therapy, protein DNA conjugation has played a key role in the precise regulation of gene expression and the targeted editing of the genome .
Cancer Therapy
In the field of cancer therapy, the customized protein-DNA nanoplatform provides a novel perspective for collaborative cancer therapy .
Expansion of DNA Nanotechnology
The attachment of proteins allows the construction of customized nanostructures, and these complexes show great potential for application in drug delivery, molecular sensing, and the development of new materials .
Biosensing
The field of biosensing also benefits from the subtleties of protein-DNA conjugation, which combines high-affinity proteins (such as antibodies) with DNA strands to form highly specific recognition units .
Imaging and Tracking
Visual tags such as fluorescent proteins are incorporated into DNA, which greatly promotes real-time monitoring of the dynamic behavior of DNA in cells .
Suzuki–Miyaura Coupling
Although not directly mentioned in the search results, BOC-protected compounds are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it widely applicable in various fields .
Wirkmechanismus
Target of Action
The compound, also known as (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid or (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid, N-BOC protected, is a type of Boc-protected amino acid . The primary targets of this compound are typically proteins or enzymes that contain amino groups, as it is used in organic synthesis for the protection of these groups .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of Boc-protected amines and amino acids .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. It is involved in the protection and deprotection of amino groups during the synthesis process . The exact biochemical pathways affected would depend on the specific synthesis process in which it is used.
Pharmacokinetics
The BOC group is stable and can be removed under acidic conditions , which can influence the bioavailability of the final product.
Result of Action
The primary result of the compound’s action is the protection of amino groups during organic synthesis . This allows for the successful synthesis of complex organic molecules without unwanted side reactions. The removal of the BOC group under acidic conditions then reveals the original amino group .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the BOC group is stable towards most nucleophiles and bases . It can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s action.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJMGVDZCVHQJ-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




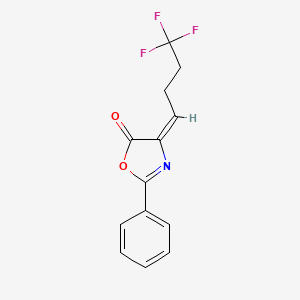

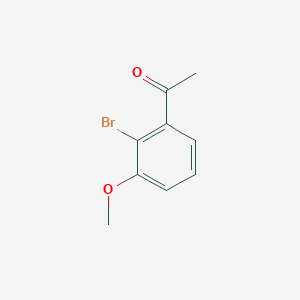
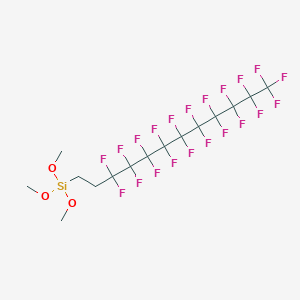
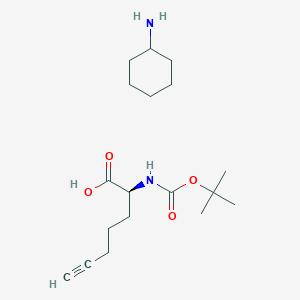
![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)
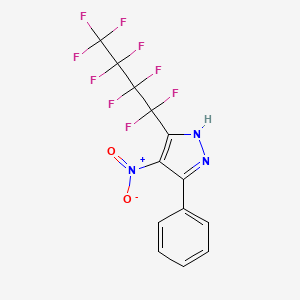
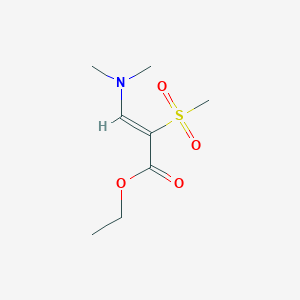
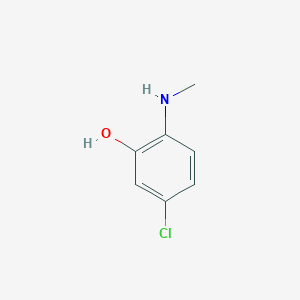
![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)
